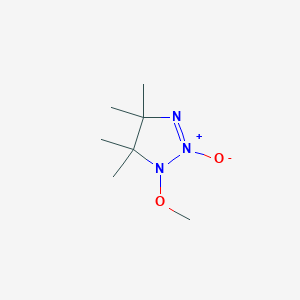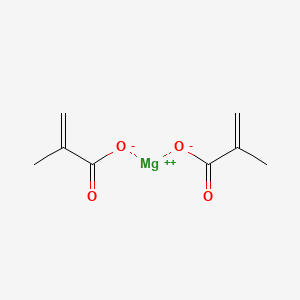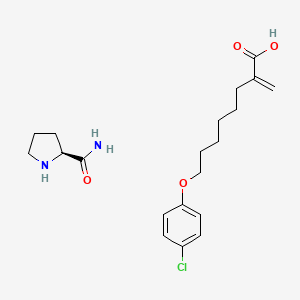
6-N-Phtholyl-2-N-Z-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is produced using standard organic synthesis techniques involving the protection of amino acids with appropriate protecting groups .
化学反応の分析
Types of Reactions
6-N-Phtholyl-2-N-Z-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups, yielding the free lysine amino acid.
Substitution: The phthaloyl and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce the free lysine amino acid .
科学的研究の応用
6-N-Phtholyl-2-N-Z-L-lysine has various scientific research applications, including:
作用機序
The mechanism of action of 6-N-Phtholyl-2-N-Z-L-lysine involves its role as a protected form of lysine. The phthaloyl and benzyloxycarbonyl groups protect the amino and carboxyl groups of lysine, preventing unwanted side reactions during synthesis . The compound can be deprotected under specific conditions to release the free lysine amino acid, which can then participate in various biochemical and chemical reactions .
類似化合物との比較
Similar Compounds
N-Phthaloyl-L-lysine: Similar to 6-N-Phtholyl-2-N-Z-L-lysine but lacks the benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-lysine: Similar to this compound but lacks the phthaloyl group.
Uniqueness
This compound is unique due to the presence of both phthaloyl and benzyloxycarbonyl protecting groups, which provide enhanced protection for the lysine amino acid during synthesis. This dual protection allows for more selective and controlled reactions compared to compounds with only one protecting group .
特性
分子式 |
C22H22N2O6 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C22H22N2O6/c25-19-16-10-4-5-11-17(16)20(26)24(19)13-7-6-12-18(21(27)28)23-22(29)30-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,23,29)(H,27,28)/t18-/m0/s1 |
InChIキー |
DVMLIZFWYHFLMX-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)



![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)



